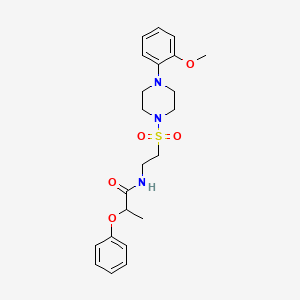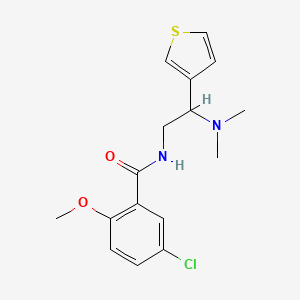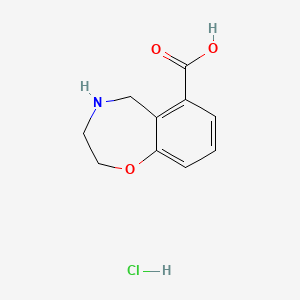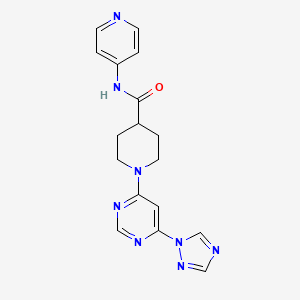
N-(2-((4-(2-甲氧基苯基)哌嗪-1-基)磺酰基)乙基)-2-苯氧基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide” is a compound that is structurally similar to arylpiperazine-based alpha1-adrenergic receptors antagonists . These compounds have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied G protein-coupled receptors .
Synthesis Analysis
The synthesis of piperazine derivatives, which include this compound, has been achieved through various methods. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using in silico docking and molecular dynamics simulations . These simulations were performed using the Schrödinger Desmond software package by embedding selected protein-ligand complexes into the POPC membrane bilayer .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学研究应用
Neuroprotective Agent
This compound has shown potential as a neuroprotective agent. It has been studied for its protective effects against aluminium-induced neurotoxicity . The compound was found to attenuate the neurotoxic effects of aluminium chloride (AlCl3), improving behavioral and neurochemical indices in rats .
Acetylcholinesterase Inhibitor
The compound has been screened for its efficacy as an acetylcholinesterase inhibitor (AChEI) through in silico and in vitro studies . AChEIs are drugs that increase the level of acetylcholine, a neurotransmitter, in the brain and are used in the treatment of Alzheimer’s disease and other dementias .
Antioxidant
The compound has shown potential as an antioxidant. It has been found to prevent lipid peroxidation and protein damage, and restore the levels of endogenous antioxidant enzymes (GST, GPx, GR and GSH) associated with AlCl3 administration .
Alpha1-Adrenergic Receptor Antagonist
The compound has shown potential as an alpha1-adrenergic receptor antagonist . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors and are targets for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Treatment for Neurodegenerative and Psychiatric Conditions
The compound has been associated with the treatment of various neurodegenerative and psychiatric conditions . Studies have shown the connection between Alzheimer’s disease (AD) and α1-ARs .
Potential CNS Drug Discovery
The compound has been identified as a significant target for new central nervous system (CNS) drug discovery . It has been highlighted as a promising lead compound with an acceptable pharmacokinetic profile for advanced investigation .
作用机制
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, by binding to them. This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The activation or blockade of α1-ARs affects various biochemical pathways. These pathways are associated with numerous neurodegenerative and psychiatric conditions . The compound’s interaction with α1-ARs can influence the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The compound exhibits an acceptable pharmacokinetic profile. The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified this compound as a promising lead . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Result of Action
The result of the compound’s action is the potential treatment of various neurological conditions. The compound’s interaction with α1-ARs can lead to the treatment of disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
未来方向
The future directions for this compound involve further investigation of its potential as an alpha1-adrenergic receptor antagonist . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified this compound as a promising lead . Further studies are needed to validate these findings and explore its potential therapeutic applications.
属性
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-18(30-19-8-4-3-5-9-19)22(26)23-12-17-31(27,28)25-15-13-24(14-16-25)20-10-6-7-11-21(20)29-2/h3-11,18H,12-17H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHITJMVIDKKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2937527.png)




![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2937538.png)


![3-(4-ethoxyphenyl)-6-methyl-5-((4-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2937543.png)
![1-(4-fluorophenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2937544.png)

![Methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2937546.png)